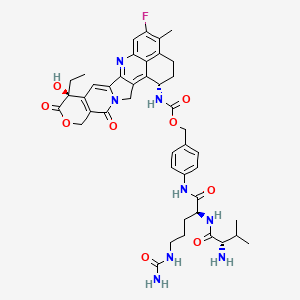
DMT-dA(bz) Phosphoramidite-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-dA(bz) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is primarily used in the synthesis of DNA. The compound is a derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is significant in scientific research due to its stable isotope labeling, which aids in various analytical and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-13C10,15N5 involves the protection of the exocyclic amine of deoxyadenosine with a benzoyl group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl group and diisopropylamine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity of the final product. The use of automated synthesizers and controlled environments helps in maintaining consistency and quality .
化学反応の分析
Types of Reactions
DMT-dA(bz) Phosphoramidite-13C10,15N5 undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Substitution: The cyanoethyl group can be substituted under basic conditions to form the corresponding phosphate.
Deprotection: The DMT and benzoyl groups can be removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or methylamine in water.
Deprotection: Trichloroacetic acid for DMT removal and ammonium hydroxide for benzoyl group removal.
Major Products Formed
The major products formed from these reactions include the fully deprotected deoxyadenosine and its phosphate derivatives .
科学的研究の応用
DMT-dA(bz) Phosphoramidite-13C10,15N5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Helps in studying DNA-protein interactions and DNA replication mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of synthetic oligonucleotides for various applications .
作用機序
The compound exerts its effects by incorporating into DNA during synthesis. The labeled isotopes (carbon-13 and nitrogen-15) allow for precise tracking and quantification of the DNA molecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
DMT-dC(bz) Phosphoramidite: Similar in structure but involves cytosine instead of adenine.
DMT-dG(ib) Phosphoramidite: Uses isobutyryl protection for guanine.
DMT-dT Phosphoramidite: Thymine-based phosphoramidite .
Uniqueness
DMT-dA(bz) Phosphoramidite-13C10,15N5 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. The benzoyl protection of the exocyclic amine also offers specific advantages in terms of stability and reactivity during DNA synthesis .
特性
分子式 |
C47H52N7O7P |
|---|---|
分子量 |
871.8 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1 |
InChIキー |
GGDNKEQZFSTIMJ-CZERUFHBSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



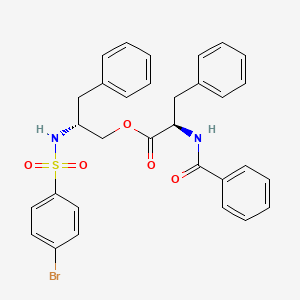

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
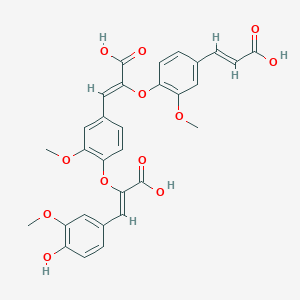

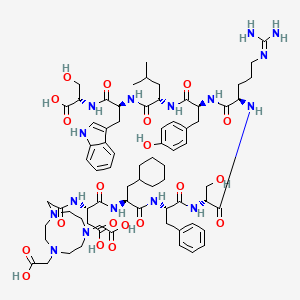

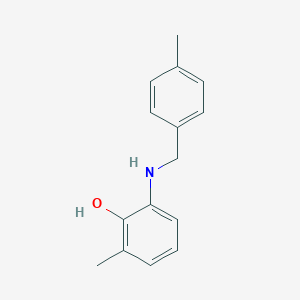

![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
